1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid
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Overview
Description
1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid typically involves the condensation of 1,2-phenylenediamine with aldehydes, followed by cyclization to form the benzimidazole ring . One common method involves reacting 2-chloromethylbenzimidazole with ethylchloroformate to give 1-carboethoxy-2-chloromethylbenzimidazole, which is then treated with trimethyl phosphite and hydrolyzed with aqueous HBr to obtain the desired product . Industrial production methods often utilize solid acid catalysts like alumina-sulfuric acid to achieve high yields under mild reaction conditions .
Chemical Reactions Analysis
1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents used in these reactions include sodium metabisulphite for oxidation and hydrogenation catalysts for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division . This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(1H-Benzoimidazol-2-ylmethyl)-piperidine-4-carboxylic acid can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Similar in structure but with different substituents, leading to variations in biological activity.
4-(5-Benzenesulfonylamino-1-methyl-1H-benzimidazol-2-ylmethyl)-benzamidine: Another benzimidazole derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(19)10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13/h1-4,10H,5-9H2,(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNYIPWRNJLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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